T3-CLK-N -

T3-CLK-N

Catalog Number: EVT-1535695
CAS Number:
Molecular Formula: C37H47N5O2
Molecular Weight: 593.816
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
T3-CLK-N is a Negative control for T3-CLK (GLXC-21203).
Synthesis Analysis

The synthesis of T3-CLK-N involves several key steps that ensure the compound's efficacy and purity. The primary method includes:

  1. Starting Materials: The synthesis begins with specific precursors that are selected based on their reactivity and ability to form the desired molecular structure.
  2. Reactions: Common reactions involved in the synthesis include nucleophilic substitutions, coupling reactions, and possibly cyclization processes to form the core structure of T3-CLK-N.
  3. Purification: After synthesis, compounds are typically purified using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity levels exceeding 95% .

Technical details of the synthesis can be found in specialized chemical literature detailing the methodologies employed in generating selective kinase inhibitors.

Molecular Structure Analysis

T3-CLK-N has a complex molecular structure characterized by its chemical formula C37H47N5O2C_{37}H_{47}N_{5}O_{2} and an exact mass of 593.37593.37 g/mol. The molecular weight is approximately 593.816593.816 g/mol.

The structure features multiple functional groups that contribute to its binding affinity for Cdc2-like kinases. Understanding its three-dimensional conformation is crucial for elucidating its mechanism of action and interactions with target proteins .

Chemical Reactions Analysis

T3-CLK-N participates in several key chemical reactions:

  1. Inhibition Mechanism: The primary reaction involves the binding of T3-CLK-N to the active site of Cdc2-like kinases, preventing substrate phosphorylation which is essential for their activity.
  2. Selectivity: The compound exhibits selectivity towards different isoforms of CLK kinases, which is critical for minimizing off-target effects during experimental applications .
  3. Pharmacological Interactions: T3-CLK-N may also engage in secondary reactions that modulate cellular signaling pathways influenced by CLK activity, thereby affecting gene expression profiles associated with cell survival and proliferation .
Mechanism of Action

The mechanism of action of T3-CLK-N primarily revolves around its ability to inhibit Cdc2-like kinases through competitive binding at their active sites. This inhibition disrupts normal phosphorylation events critical for pre-mRNA splicing:

  1. Phosphorylation Inhibition: By blocking the kinase activity, T3-CLK-N prevents the phosphorylation of splicing factors such as SRSF1, which are vital for proper spliceosome assembly and function.
  2. Impact on Gene Expression: The resultant changes in splicing patterns can lead to altered expression of genes involved in cell cycle regulation and apoptosis, making T3-CLK-N a potential candidate for cancer therapy .
  3. Data Insights: Experimental data indicate that inhibition by T3-CLK-N can sensitize cancer cells to other therapeutic agents by modulating apoptotic pathways .
Physical and Chemical Properties Analysis

T3-CLK-N exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Solubility data indicates compatibility with various organic solvents, which is essential for biological assays.
  • Stability: The compound shows stability under physiological conditions, which is crucial for its application in biological studies.

These properties are critical for determining the usability of T3-CLK-N in laboratory settings as well as its potential formulation into therapeutic agents .

Applications

T3-CLK-N has significant applications in scientific research:

  1. Cancer Research: As a selective inhibitor of Cdc2-like kinases, it is used to explore mechanisms underlying cancer cell proliferation and survival.
  2. Splicing Modulation Studies: Researchers utilize T3-CLK-N to study alternative splicing events influenced by CLK activity, providing insights into gene regulation mechanisms.
  3. Therapeutic Development: Given its role in modulating kinase activity, T3-CLK-N is being investigated as a lead compound for developing new cancer therapeutics that target aberrant splicing pathways associated with tumorigenesis .

The ongoing research into T3-CLK-N underscores its potential as a versatile tool in both basic science and translational medicine focused on improving cancer treatment strategies.

Introduction to CDC-Like Kinases (CLKs) and T3-CLK-N

Overview of CLK Family Kinases in Eukaryotic RNA Processing

Evolutionary Conservation and Functional Roles of CLK1–4 Isoforms [6]

The CDC-like kinase (CLK) family constitutes an evolutionarily conserved group of dual-specificity kinases within the CMGC branch of the human kinome, characterized by their signature LAMMER domain (EHLAMMERILG motif). This domain is indispensable for catalytic activity and substrate recognition across all four human isoforms (CLK1–4). CLKs are phylogenetically conserved from yeast to mammals, underscoring their fundamental role in eukaryotic cell biology. Structurally, CLKs feature a disordered N-terminal region rich in arginine-serine (RS) dipeptides and a well-ordered C-terminal kinase domain. The latter contains three defining insertions: a β-hairpin, the LAMMER motif, and a mitogen-activated protein kinase (MAPK)-like insertion that collectively govern substrate specificity and binding affinity [6].

Each CLK isoform exhibits distinct spatiotemporal expression patterns and functional specializations despite shared structural topology:

  • CLK1: Predominantly nuclear, peaks during G2/M phase, and regulates constitutive splicing via SRSF1 phosphorylation. Its expression correlates with cell cycle progression [6].
  • CLK2: Localizes to nuclear speckles, acts as an oncogenic driver in breast cancer, and modulates fatty acid oxidation in metabolic tissues [5] [6].
  • CLK3: Enriched in cytoplasmic stress granules and spermatozoa, vital for fertilization. Its kinase domain contains a unique Ala substitution (DFG-1) that enlarges the ATP-binding pocket [6].
  • CLK4: Mediates stress-responsive intron retention and exhibits temperature-sensitive activity [6].

Table 1: Structural and Functional Characteristics of Human CLK Isoforms

IsoformKey Structural FeaturesTissue ExpressionPrimary Biological Functions
CLK1Short β-hairpin insertion (residues 297–319)Ubiquitous, cell cycle-dependentSRSF1 phosphorylation, constitutive splicing
CLK2Glu244-Leu246 hinge interactionBrain, prostate, leukocytesOncogenic splicing, fatty acid oxidation regulation
CLK3Ala-substituted DFG motif, Lys248 active siteTestes, stress granulesCytoplasmic mRNA processing, fertilization
CLK4Temperature-sensitive activation segmentKidney, thyroid, muscleStress-induced intron retention

CLK-Mediated Phosphorylation of Serine/Arginine-Rich (SR) Proteins [6] [10]

CLKs phosphorylate serine residues within the RS domains of SR proteins (SRSF1–12), a family of RNA-binding proteins that orchestrate spliceosome assembly. Phosphorylation triggers a conformational change in SR proteins, enabling their nuclear retention and recruitment to nuclear speckles. This facilitates SR protein binding to exonic splicing enhancers (ESEs) in pre-mRNA, promoting splice site recognition and spliceosome stability. CLK activity dynamically regulates all major alternative splicing (AS) events:

  • Exon Skipping (ES): Hyperphosphorylation stabilizes SR protein binding to exons, preventing inappropriate skipping [6].
  • Intron Retention (IR): CLK inhibition increases IR by reducing SR protein-mediated exon definition [7].
  • Alternative 3'/5' Splice Sites (A3SS/A5SS): Phosphorylation fine-tracks splice site selection kinetics [7].

Dephosphorylation of SR proteins by protein phosphatases is equally critical, enabling mRNA export to the cytoplasm. Dysregulation of this phosphorylation-dephosphorylation equilibrium induces aberrant splicing patterns observed in cancers and neurodegenerative diseases. For example, CLK2 overexpression in breast cancer promotes oncogenic splicing of transcripts involved in apoptosis (e.g., BCLAF1), while CLK1 dysregulation in Alzheimer's disease models correlates with pathological tau splicing [6] [10].

Rationale for CLK Inhibitor Development in Splicing Modulation

T3-CLK-N as a Negative Control in CLK Inhibition Studies [1]

T3-CLK-N (chemical name: 4-[1,1-Dimethyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[6-(4-pyridinyl)imidazo[1,2-a]pyridin-2-yl]benzamide) serves as a critical negative control compound in pharmacological studies of CLK inhibition. Unlike its active analog T3 (CLK-IN-T3), which exhibits sub-nanomolar potency against CLK1 (IC₅₀ = 0.67 nM), T3-CLK-N is structurally modified to eliminate kinase inhibitory activity while retaining similar physicochemical properties. This design allows researchers to:

  • Distinguish CLK-specific effects from off-target cellular toxicity in phenotypic assays [1].
  • Validate on-target splicing modulation in RNA-Seq experiments (e.g., exon skipping in RPS6KB1 or BCLAF1 induced by active inhibitors but absent with T3-CLK-N) [7].
  • Control for solvent-mediated artifacts in high-throughput screens targeting CLK-dependent pathways [1].

The compound's utility was highlighted in studies defining CLK2's role in conjoined gene formation. While T3 treatment induced dose-dependent CG transcription via disrupted 3'-end processing, T3-CLK-N showed no such activity, confirming this phenomenon as CLK-dependent [7].

Contextualizing T3-CLK-N Within CLK-Targeted Pharmacological Tools [3] [5] [7]

The development of CLK inhibitors has evolved through three generations:

  • First-generation pan-CLK blockers (e.g., TG003): Limited by off-target activity against DYRKs and CK1 kinases [7].
  • Selective second-generation tools (e.g., KH-CB19): Improved CLK specificity but moderate potency (CLK1 IC₅₀ ~20 nM) and metabolic instability [7].
  • Third-generation optimized probes (e.g., T3/CLK-IN-T3): Sub-nanomolar potency, extended cellular half-life (>6 hours), and >300-fold selectivity across the kinome [3] [7].

T3-CLK-N occupies a unique niche within this pharmacological landscape as a rigorously validated negative control. Its chemical similarity to T3—while devoid of inhibitory function—enables precise mechanistic deconvolution in studies employing active inhibitors. For example, in combination therapies, T3-CLK-N verified that synergistic apoptosis with Bcl-2 inhibitors (e.g., venetoclax) required functional CLK inhibition to downregulate anti-apoptotic proteins like Mcl-1 and cFLIP [10].

Table 2: Key Pharmacological Probes for CLK Research

CompoundChemical ClassCLK1 IC₅₀ (nM)Selectivity ProfilePrimary Research Application
T3-CLK-NBenzamide-derivative>10,000Inactive against 468 kinasesNegative control for target validation
T3 (CLK-IN-T3)Benzamide-derivative0.67CLK2 (15 nM), CLK3 (110 nM); DYRK1A/B (230–260 nM)Gold-standard probe for splicing modulation
KH-CB19Pyrido[2,3-d]pyrimidine~20Moderate CLK selectivityDetained intron characterization
CirtuvivintClinical-stage inhibitor<10Pan-CLK activityAnti-tumor efficacy in Phase I trials

Properties

Product Name

T3-CLK-N

IUPAC Name

N-(6-(3,5-Di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide

Molecular Formula

C37H47N5O2

Molecular Weight

593.816

InChI

InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43)

InChI Key

BNTGVINQADRYBE-UHFFFAOYSA-N

SMILES

O=C(NC1=CN2C=C(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3)C=CC2=N1)C4=CC=C(C(C)(C)C(N5CCN(C)CC5)=O)C=C4

Solubility

Soluble in DMSO

Synonyms

T3-CLK-N

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